(R)-1-phenylprop-2-en-1-amine, also known by its chemical identifier 325490-29-7, is an organic compound characterized by a phenyl group attached to a prop-2-en-1-amine structure. This compound is notable for its chiral nature, meaning it has a non-superimposable mirror image. The (R)-enantiomer refers to the specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and biological activity. It is classified as an amine and is recognized for its importance in organic synthesis and medicinal chemistry.
The synthesis of (R)-1-phenylprop-2-en-1-amine typically involves several advanced methods to ensure the production of the desired enantiomer. Common synthetic routes include:
The typical synthetic route may involve:
The molecular structure of (R)-1-phenylprop-2-en-1-amine features:
The compound's structure can be represented as follows:
Key structural characteristics include:
(R)-1-phenylprop-2-en-1-amine undergoes various chemical reactions, including:
The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For instance:
The mechanism of action for (R)-1-phenylprop-2-en-1-amines involves its interaction with specific molecular targets such as enzymes or receptors. The chiral nature allows it to fit into active sites in a stereospecific manner, influencing biological pathways.
For example, it may act as an agonist or antagonist in neurotransmitter pathways, affecting signal transduction processes. This specificity can lead to variations in pharmacological effects depending on the enantiomeric form used in studies .
The compound's stability and reactivity are influenced by environmental factors such as temperature and pH, which must be controlled during handling and storage.
(R)-1-phenylprop-2-en-1-amine has diverse applications across various fields:
Enantiopure allylic amines serve as pivotal building blocks in asymmetric synthesis, primarily due to their ability to undergo stereocontrolled transformations while preserving chiral integrity. The (R)-1-phenylprop-2-en-1-amine structure exemplifies this functionality through several key applications:
Nucleophilic Allylation: The electron-rich double bond readily participates in Tsuji-Trost reactions, enabling stereospecific substitution with various nucleophiles. This reactivity allows the chiral allylic system to transfer its stereochemical information to new stereocenters [6].
Chiral Director Capability: The amine functionality can coordinate to transition metal catalysts, influencing facial selectivity in subsequent reactions such as hydrogenations, epoxidations, and cyclopropanations. This directing effect has been leveraged in synthesizing complex natural products with multiple contiguous stereocenters [2] [6].
Scaffold for Complexity Generation: The conjugated system readily undergoes electrocyclic reactions (e.g., Aza-Cope rearrangements) and serves as a dienophile or dipolarophile in cycloadditions. These transformations efficiently convert the relatively simple allylic amine into complex nitrogen-containing heterocycles prevalent in pharmaceuticals [4].
Table 1: Synthetic Applications of (R)-1-Phenylprop-2-en-1-amine
Reaction Type | Product Formed | Stereochemical Outcome | Key Utility |
---|---|---|---|
Tsuji-Trost Allylation | Substituted Allylic Amines | Retention of Configuration | C-C and C-X Bond Formation |
Reductive Amination | Chiral Diamines | Diastereoselective | Pharmaceutical Building Blocks |
Heck Coupling | Functionalized Alkenes | Axial Chirality Transfer | Atropisomeric Compound Synthesis |
Ring-Closing Metathesis | Nitrogen Heterocycles | Stereospecific Cyclization | Alkaloid Core Structures |
The (R)-enantiomer of 1-phenylprop-2-en-1-amine exhibits distinct biological interactions and synthetic advantages compared to its (S)-counterpart, making it indispensable in pharmaceutical design:
Receptor Specificity: In CNS-active compounds, the (R)-configuration often demonstrates superior binding affinity to neuronal receptors and transporters due to optimal spatial orientation of pharmacophoric elements. This enantioselectivity is attributed to the precise three-dimensional arrangement required for target engagement in chiral biological environments [1] [2].
Metabolic Stability: Studies on amine-containing drugs reveal that the (R)-enantiomer frequently exhibits enhanced metabolic resistance to oxidative deamination compared to the (S)-form. This property translates to improved pharmacokinetic profiles and longer half-lives in vivo [7].
Synthetic Versatility: The phenyl group adjacent to the stereocenter provides a large chiral footprint that enhances stereocontrol in downstream reactions. This feature is particularly valuable in diastereoselective transformations where the existing chiral center dictates facial selectivity, as demonstrated in the synthesis of antiepileptic drugs like Vigabatrin analogs and cholesterol-lowering agents such as Ezetimibe derivatives [1].
Biocatalytic Recognition: ω-Transaminases exhibit pronounced enantiopreference for the (R)-configuration during enzymatic amination processes. This selectivity enables the development of efficient biocatalytic routes to (R)-1-phenylprop-2-en-1-amine derivatives with high enantiomeric excess (>99% ee), as demonstrated with Vibrio fluvialis transaminase [7].
The synthesis of enantiopure (R)-1-phenylprop-2-en-1-amine has evolved significantly over decades, marked by methodological breakthroughs and persistent challenges:
Early Approaches (Pre-1990s): Initial routes relied on classical resolution of racemates using chiral acids (e.g., tartrates, camphorsulfonates). These processes suffered from low maximum yields (≤50%), cumbersome recycling of undesired enantiomers, and dependence on crystalline diastereomeric salts. The stoichiometric chiral auxiliaries required for asymmetric induction further diminished atom economy and increased production costs [4].
Transition Metal Catalysis Era (1990s-2000s): The advent of chiral ligands (BINAP, PHOX, DuPhos) enabled asymmetric hydrogenation of enamide precursors. While achieving high ee (90-95%), these methods faced limitations with substrate generality and functional group tolerance. Additionally, product contamination with trace metal residues posed challenges for pharmaceutical applications [6].
Persistent Synthetic Challenges:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: